N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16271428
InChI: InChI=1S/C25H20ClNO4/c1-16-12-23-20(13-21(16)26)22(28)14-24(31-23)25(29)27(15-17-6-4-3-5-7-17)18-8-10-19(30-2)11-9-18/h3-14H,15H2,1-2H3
SMILES:
Molecular Formula: C25H20ClNO4
Molecular Weight: 433.9 g/mol

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC16271428

Molecular Formula: C25H20ClNO4

Molecular Weight: 433.9 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C25H20ClNO4
Molecular Weight 433.9 g/mol
IUPAC Name N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C25H20ClNO4/c1-16-12-23-20(13-21(16)26)22(28)14-24(31-23)25(29)27(15-17-6-4-3-5-7-17)18-8-10-19(30-2)11-9-18/h3-14H,15H2,1-2H3
Standard InChI Key CLGLRAMGFYOUMS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Introduction

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. Structurally, it belongs to the chromene derivative family, which is known for its pharmacological potential, including anti-inflammatory, anticancer, and other therapeutic effects.

Table 1: Chemical Data

PropertyValue
Molecular FormulaC25H20ClNO4
Molecular Weight433.89 g/mol
Functional GroupsAmide, methoxy, chloro, chromene
SolubilityLikely soluble in organic solvents

Synthesis

The synthesis of N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves multi-step reactions:

  • Formation of the chromene backbone: Typically achieved through cyclization reactions.

  • Substitution reactions: Addition of the benzyl and methoxyphenyl groups under controlled conditions.

  • Amidation: Introduction of the carboxamide group using coupling agents.

Key reaction parameters include temperature control, solvent selection (commonly polar aprotic solvents), and catalysts like Lewis acids to enhance yields.

Biological Activities

Chromene derivatives, including this compound, exhibit a range of biological properties:

  • Anti-inflammatory Activity:

    • Inhibits cyclooxygenase (COX) enzymes with significant potency (IC50 values reported in similar compounds).

    • Potential applications in treating inflammatory disorders.

  • Anticancer Potential:

    • Chromene scaffolds are known to induce apoptosis in cancer cells.

    • The chloro and methoxy substituents may enhance cytotoxicity by increasing target specificity .

  • Antihistaminic Effects:

    • Similar compounds have shown inhibition of histamine-induced contractions in guinea pig ileum models .

Table 2: Reported Biological Activities

ActivityMechanismPotential Applications
Anti-inflammatoryCOX enzyme inhibitionArthritis, inflammatory diseases
AnticancerApoptosis inductionChemotherapy adjunct
AntihistaminicH1-receptor blockadeAllergy management

Analytical Characterization

The structural confirmation of this compound is typically achieved using:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR provide detailed information on hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms.

Applications and Future Research

N-benzyl-6-chloro-N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has potential applications in drug development for diseases such as cancer, allergies, and inflammatory disorders. Future research may focus on:

  • Enhancing bioavailability through formulation studies.

  • Exploring structure-activity relationships (SAR) to optimize therapeutic efficacy.

  • Conducting preclinical and clinical trials to validate safety and efficacy profiles.

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